muricin H

Description

Contextualization within the Annonaceous Acetogenins (B1209576) Class

Muricin H is classified as an annonaceous acetogenin (B2873293) foodb.ca. Annonaceous acetogenins are a group of waxy derivatives of long-chain fatty acids, typically containing 32 or 34 carbon atoms foodb.canih.gov. A defining structural feature of these compounds is the presence of a methyl-substituted alpha,beta-unsaturated-gamma-lactone ring at one end of the fatty acid chain foodb.ca. Additionally, they characteristically contain one or more tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings, often with flanking hydroxyl groups, along the hydrocarbon chain foodb.canih.gov. The classification of annonaceous acetogenins can be based on the number and arrangement of these cyclic ether systems, such as mono-THF, adjacent bis-THF, non-adjacent bis-THF, and non-THF ring compounds core.ac.uk. This compound is specifically described as a monotetrahydrofuran annonaceous acetogenin nih.govacs.orgfigshare.comacs.org. Over 400 different annonaceous acetogenins have been identified, exclusively found in the plant family Annonaceae nih.govnih.govnih.gov.

Phylogenetic Origin of this compound

Annonaceous acetogenins, including this compound, are exclusively found in plants belonging to the Annonaceae family nih.govcore.ac.uknih.govnih.govscielo.br. This family comprises approximately 130 genera and over 2000 species nih.govnih.govscielo.brfrontiersin.org.

Identification from Annona muricata Species

This compound was first identified and isolated from the species Annona muricata nih.govacs.orgfigshare.comacs.orgnih.gov. Annona muricata, commonly known as soursop or graviola, is a well-known tropical fruit tree native to the warmest areas of the Americas and now widely distributed in tropical and subtropical regions globally acs.orgnih.govfrontiersin.orgphytojournal.com.

Distribution in Specific Plant Organs of Annona muricata

Research has shown that this compound is present in specific organs of the Annona muricata plant. It has been isolated from the seeds and leaves of Annona muricata nih.govacs.orgfigshare.comacs.orgnih.gov. Studies detailing the isolation procedures confirm the presence of this compound in extracts derived from both seeds and leaves of this species acs.orgfigshare.comacs.org.

Structure

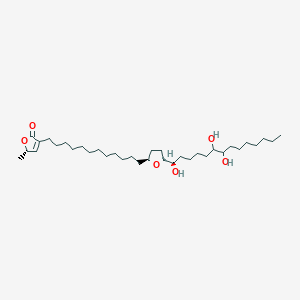

2D Structure

Properties

Molecular Formula |

C35H64O6 |

|---|---|

Molecular Weight |

580.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O6/c1-3-4-5-12-17-22-31(36)32(37)23-18-19-24-33(38)34-26-25-30(41-34)21-16-14-11-9-7-6-8-10-13-15-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30-,31?,32?,33+,34+/m0/s1 |

InChI Key |

LZWAOCORLSBLAU-NNYZDBJVSA-N |

Isomeric SMILES |

CCCCCCCC(C(CCCC[C@H]([C@H]1CC[C@@H](O1)CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCC(C(CCCCC(C1CCC(O1)CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |

Synonyms |

muricin H |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies for Muricin H

Extraction and Fractionation Protocols from Natural Sources

The journey to obtaining pure muricin H begins with its careful extraction and fractionation from its natural source, the seeds of Annona muricata. acs.orgnih.gov This process is critical for separating the target compound from a complex mixture of other phytochemicals.

The initial step involves the extraction of crude chemical constituents from the ground seeds. This is typically achieved through solvation, using organic solvents to draw out the desired compounds. A common method for acetogenins (B1209576) involves initial defatting with a nonpolar solvent like hexane, followed by extraction with a more polar solvent such as ethanol (B145695) or methanol (B129727) to isolate a broader range of compounds, including this compound. oup.comresearchgate.net

Following the initial solvent extraction, the resulting crude extract undergoes a series of partitioning steps. This liquid-liquid extraction process uses solvents of varying polarities to separate compounds based on their differential solubility. For instance, the extract might be partitioned between ethyl acetate (B1210297) and water, concentrating the acetogenins in the organic phase. This fractionation provides a partially purified mixture that is amenable to further chromatographic separation.

Chromatography is the cornerstone of isolating individual compounds from the complex fractions obtained during extraction. The purification of this compound relies on a sequence of chromatographic techniques that separate molecules based on properties like polarity, size, and affinity.

Initially, column chromatography is often employed for gross separation. The fraction enriched with acetogenins is passed through a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents. This step serves to separate the compounds into less complex groups.

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is indispensable. acs.orgnih.gov Specifically, reversed-phase HPLC is highly effective. In this technique, a nonpolar stationary phase is used with a polar mobile phase. By carefully controlling the solvent gradient, researchers can achieve high-resolution separation, ultimately yielding pure this compound. acs.org

Advanced Spectroscopic Methodologies for Structural Elucidation

Once this compound is isolated in its pure form, its precise chemical structure must be determined. This is accomplished through a combination of advanced spectroscopic techniques that probe the molecule's atomic composition, connectivity, and stereochemistry. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are performed to piece together the structure of this compound. oup.comnih.gov

¹H NMR: This technique provides information about the chemical environment and connectivity of hydrogen atoms. For instance, a characteristic signal for this compound appears as a doublet at δ 6.98 ppm (J = 1.2 Hz), which is assigned to the proton at position 33 (H33). oup.comresearchgate.net This specific chemical shift helps differentiate it from other acetogenins.

¹³C NMR: This experiment maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and the carbons they are attached to, and between protons and carbons separated by several bonds, respectively. This data is crucial for assembling the complete structural puzzle of this compound. acs.org

Table 1: Selected ¹H NMR Spectroscopic Data for this compound An interactive data table will be displayed here in a rich-text editor.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. acs.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which for this compound is C₃₅H₆₄O₆. tum.describd.com

Electron Ionization Mass Spectrometry (EIMS) is used to analyze the fragmentation pattern of the molecule. When this compound is bombarded with electrons, it breaks apart in a predictable manner. The resulting fragments are detected and their mass-to-charge ratios (m/z) provide clues about the molecule's substructures, such as the location of the tetrahydrofuran (B95107) (THF) ring and hydroxyl groups. acs.org Tandem mass spectrometry (MS/MS) can further be used to isolate and fragment specific ions, providing more detailed structural information. nih.gov

Table 2: Mass Spectrometry Data for this compound An interactive data table will be displayed here in a rich-text editor.

| Technique | Ion/Fragment | Observed m/z | Information Provided |

|---|---|---|---|

| HRMS | [M+Cl]⁻ | 615.439523 | Molecular Formula Determination (C₃₅H₆₄O₆) |

| EIMS | C-21/C-22 cleavage - 2 H₂O | 389 | Position of THF ring |

| EIMS | C-17/C-18 cleavage - H₂O | 337 | Position of THF ring |

| EIMS | C-17/C-18 cleavage - 2 H₂O | 319 | Position of THF ring |

| EIMS | C-11/C-10 cleavage | 241 | Position of hydroxyl group |

While NMR and MS provide the core structural data, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary information.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. It is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. For acetogenins, the α,β-unsaturated γ-lactone ring is a key chromophore that gives a characteristic absorption band in the UV spectrum.

IR Spectroscopy: Infrared spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups in the lactone ring, and C-O bonds associated with the ether linkage in the THF ring. scirp.org

In addition to these methods, Circular Dichroism (CD) has been used to determine the absolute stereochemistry at specific chiral centers, such as the S configuration at C-34 in the γ-lactone fragment of this compound. acs.org

Stereochemical Assignment Approaches for this compound

The stereochemical assignment of this compound has been primarily achieved and confirmed through stereoselective total synthesis. This approach involves the use of starting materials with known stereochemistry and reactions that proceed with a high degree of stereocontrol to build the target molecule. By comparing the spectroscopic data of the synthesized molecule with that of the natural product, the absolute configuration can be unequivocally confirmed.

Several key strategies have been employed in the total synthesis of this compound to establish its stereocenters:

Chiron Approach : This strategy utilizes readily available chiral molecules, often from natural sources like carbohydrates or amino acids, as starting materials. In the synthesis of this compound, derivatives of D-ribose have been used to set the stereochemistry of a key segment of the molecule. researchgate.net

Substrate-Controlled Reactions : In these reactions, the existing stereocenters in a molecule direct the formation of new stereocenters. For instance, substrate-controlled conjugate additions have been instrumental in setting the chirality at specific carbon atoms within the this compound framework. researchgate.net

Asymmetric Synthesis Protocols : Specific, well-established asymmetric reactions have been employed to introduce chirality at other centers. For example, Oppolzer's aldol (B89426) protocol has been used to create certain chiral centers with high enantiomeric purity. researchgate.net

The successful synthesis of (+)-mupirocin H, with spectroscopic data matching that of the natural product, has served to confirm the absolute stereochemistry of its multiple chiral centers. researchgate.netresearchgate.net

The following table summarizes the key stereochemical features of this compound and the methods used for their assignment:

| Stereochemical Feature | Method of Assignment | Key Reagents/Protocols |

| C3–C5 triol segment | Chiron Approach | D-ribose |

| C6 chiral center | Substrate-controlled conjugate addition | Michael addition to a γ-alkoxy-α,β-enoate |

| C10 and C11 chiral centers | Asymmetric Synthesis | Oppolzer's aldol protocol |

| Olefin geometry | Stereoselective Olefination | Julia–Kocienski olefination |

Biosynthetic Pathways and Engineering of Muricin H

Elucidation of Muricin H Biosynthesis in Annona muricata

The biosynthesis of annonaceous acetogenins (B1209576) in Annona muricata begins with the assembly of a long-chain fatty acid precursor through the polyketide pathway researchgate.netbionorte.org.brscielo.brmdpi.comnih.govfrontiersin.orgresearchgate.net. This process involves the sequential condensation of acetyl-CoA and malonyl-CoA units, similar to fatty acid synthesis, but mediated by polyketide synthases (PKSs) researchgate.net. Following the formation of the polyketide chain, a series of modifications occur, including cyclization to form the characteristic tetrahydrofuran (B95107) (THF) rings and the formation of the terminal α,β-unsaturated γ-lactone ring researchgate.netcore.ac.uknih.govbionorte.org.brscielo.brresearchgate.net. The specific enzymes and steps leading to the formation of the unique structural features of this compound, such as its cis-THF ring configuration and the positions of hydroxyl groups, are areas of ongoing research. Studies on related acetogenins have proposed biogenetic pathways involving epoxidation followed by cyclization of dienes core.ac.ukresearchgate.net. The isolation of compounds with double bonds has provided evidence supporting hypothesized biogenetic routes core.ac.uk.

Identification of Key Enzymatic Systems in Acetogenin (B2873293) Formation

The formation of annonaceous acetogenins involves a suite of enzymatic systems. Polyketide synthases (PKSs) are central to the initial chain elongation, assembling the long aliphatic backbone from acyl-CoA precursors researchgate.net. Following chain assembly, other enzymes are responsible for the subsequent modifications. These likely include enzymes involved in hydroxylation, oxidation, and cyclization to form the THF rings and the γ-lactone. While specific enzymes directly responsible for this compound biosynthesis have not been fully characterized, research into the biosynthesis of other polyether natural products and annonaceous acetogenins suggests the involvement of hydrolase genes that direct oxidative cyclization processes for THF ring formation researchgate.net. The terminal γ-lactone ring is formed by the combination of the terminal carboxylic acid of the fatty acid chain with a 2-propanol unit at C-2 core.ac.uknih.govnih.govnih.gov.

Precursor Feeding Studies and Metabolic Labeling Investigations

Precursor feeding studies and metabolic labeling investigations have been valuable tools in understanding the biosynthetic origins of natural products, including polyketides. While direct studies specifically on this compound biosynthesis using these methods were not extensively detailed in the search results, general studies on annonaceous acetogenins and other polyketides provide insights into the techniques and potential findings. Stable isotope feeding has been successful in establishing the polyketide origin of various metabolites researchgate.net. These studies typically involve feeding plant cultures or tissues with precursors labeled with isotopes like ¹³C or ²H and then analyzing the isolated acetogenins to determine the incorporation pattern of the isotopes, thereby mapping the biosynthetic route. Cell culture systems of Annona squamosa have been suggested as potentially beneficial for future biosynthetic studies of annonaceous acetogenins researchgate.net. Metabolic labeling approaches have also been used in other contexts, such as studying glycosylation in glycoproteins or virulence factors in bacteria, demonstrating the utility of incorporating labeled precursors to track biosynthesis nih.govbiorxiv.org.

Genetic Engineering Approaches for Enhanced Acetogenin Production

Genetic engineering approaches offer potential avenues for enhancing the production of valuable plant secondary metabolites like annonaceous acetogenins. Identifying and manipulating the genes encoding the key enzymes involved in the biosynthetic pathway could lead to increased yields of this compound and other acetogenins in Annona muricata or in heterologous expression systems. While specific genetic engineering efforts focused solely on this compound were not prominently featured in the search results, the sequencing of the Annona cherimola genome has revealed a putative gene cluster potentially responsible for acetogenin biosynthesis, which could serve as a valuable resource for future genetic engineering studies in related Annona species like A. muricata researchgate.net. Strategies could involve overexpression of pathway genes, silencing of competing pathways, or engineering regulatory elements to boost acetogenin accumulation. Additionally, developing efficient plant tissue culture systems could provide a platform for implementing genetic modifications and scaling up production researchgate.net. The challenge lies in the complexity of the acetogenin biosynthetic pathway, which involves multiple genes and enzymes.

Synthetic Methodologies for Muricin H and Analogues

Strategies for the Total Synthesis of Annonaceous Acetogenins (B1209576)

The total synthesis of Annonaceous acetogenins, a class of compounds to which muricin H belongs, has been a fertile ground for the development of novel synthetic strategies. These natural products are characterized by a C32 or C34 fatty acid backbone that terminates in a γ-lactone. nih.gov The carbon chain typically contains one or more tetrahydrofuran (B95107) (THF) rings, along with various oxygenated functional groups such as hydroxyls and epoxides. nih.gov

Key strategies employed in the total synthesis of these complex molecules often involve a convergent approach, where different fragments of the molecule are synthesized independently and then coupled together. This approach allows for greater efficiency and flexibility. For instance, the synthesis of adjacent bis-THF acetogenins like asimicin has been achieved through a modular approach utilizing fundamental subunits that can be assembled in various combinations. beilstein-journals.org

Common tactics in these syntheses include:

Iterative approaches: Building the molecule step-by-step in a linear fashion.

Convergent synthesis: Combining several complex fragments late in the synthesis.

Biomimetic approaches: Mimicking the proposed biosynthetic pathways, which are thought to involve the polyepoxidation of fatty acids followed by cyclization to form the THF rings. nih.gov

A significant number of total syntheses of various acetogenins have been reported, showcasing the ingenuity of synthetic chemists in tackling these challenging targets. nih.govbeilstein-journals.org These syntheses have been instrumental in confirming the structures of natural products and in providing material for biological evaluation. beilstein-journals.org

Enantioselective and Diastereoselective Synthetic Routes

The presence of multiple stereocenters in this compound necessitates the use of highly stereocontrolled synthetic methods. Enantioselective and diastereoselective strategies are therefore at the heart of any successful total synthesis of this and other Annonaceous acetogenins.

Several key reactions have been employed to control the stereochemistry during the synthesis of the core THF rings and the stereogenic centers along the carbon chain:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful tool for introducing chirality and has been used in the synthesis of various natural products, including acetogenins. soton.ac.uk

Diastereoselective Epoxidation and Cyclization: The diastereoselective epoxidation of homoallylic alcohols, followed by spontaneous cyclization, has been utilized to construct the THF ring with specific stereochemistry. For example, in the synthesis of cis-solamin, a mono-THF acetogenin (B2873293), a TBHP-VO(acac)₂ mediated diastereoselective epoxidation was a key step. nih.gov

Substrate-Controlled Reactions: The inherent chirality in a molecule can be used to direct the stereochemical outcome of subsequent reactions. This has been a common strategy in the synthesis of complex polyketides.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries and catalysts in reactions such as aldol (B89426) additions and alkylations allows for the enantioselective formation of new stereocenters.

The stereochemical outcome of these reactions is critical, as the biological activity of Annonaceous acetogenins is often highly dependent on their absolute and relative stereochemistry. The table below summarizes some of the stereoselective methods used in the synthesis of acetogenin cores.

| Stereoselective Method | Application in Acetogenin Synthesis | Key Features |

| Sharpless Asymmetric Epoxidation | Formation of chiral epoxides as precursors to THF rings. | High enantioselectivity for a wide range of allylic alcohols. |

| Diastereoselective Epoxidation | Controlled formation of epoxides leading to specific THF ring stereoisomers. | The stereochemistry of existing chiral centers directs the epoxidation. |

| Asymmetric Dihydroxylation (AD) | Introduction of vicinal diols with controlled stereochemistry. | Can be used to set up stereocenters for subsequent cyclization into THF rings. |

| Chiral Ligand Controlled Cyclization | Formation of bis-THF core structures with high diastereoselectivity. | A single diastereomer can be selectively formed in one step. nih.gov |

Development of Semi-Synthetic Derivatization Protocols

Semi-synthetic derivatization of naturally occurring Annonaceous acetogenins, or advanced synthetic intermediates, is a valuable strategy for structure-activity relationship (SAR) studies. By modifying specific functional groups within the molecule, chemists can probe which parts of the structure are essential for its biological activity.

Protocols for the semi-synthesis of acetogenin analogues have focused on several key areas of the molecule:

Modification of the α,β-unsaturated γ-lactone: The lactone moiety is a common target for modification. For instance, translactonization of rolliniastatin-1 has been used to create isoacetogenin analogues. nih.gov

Modification of the Hydrocarbon Chain: Changes to the long alkyl chain can influence the lipophilicity of the molecule and its interaction with biological membranes. This can include the introduction of new functional groups. scirp.org

Modification of the Hydroxyl Groups: The hydroxyl groups flanking the THF rings are believed to be important for the biological activity. Blocking these hydroxyls, for example by methylation or acetylation, can provide insights into their role. scirp.org

These semi-synthetic studies have generated a library of acetogenin analogues that have been tested for their biological effects, contributing to a better understanding of the structural requirements for their activity. scirp.org

Challenges in Complex Polyketide Synthesis Applicable to this compound

The synthesis of this compound, as a complex polyketide, presents numerous challenges that are common to the synthesis of other large, stereochemically rich natural products.

Stereochemical Control: The primary challenge lies in the precise control of the multiple stereocenters. The synthesis of a specific stereoisomer of this compound requires a sequence of highly stereoselective reactions. The large number of possible diastereomers makes the isolation and characterization of the desired product difficult.

Construction of the Tetrahydrofuran Core: The formation of the substituted THF rings with the correct relative and absolute stereochemistry is a significant hurdle. Many synthetic methods have been developed to address this, but it often remains a complex part of the total synthesis. soton.ac.uk

Macrocyclization and Ring-Closing Metathesis: For some acetogenin analogues, macrocyclization or ring-closing metathesis strategies are employed, which can be challenging due to conformational issues and competing side reactions.

Overcoming these challenges requires the development of new synthetic methodologies and the innovative application of existing ones. The total synthesis of Annonaceous acetogenins continues to be an active area of research, pushing the boundaries of modern organic synthesis.

Biological Activity Profiling of Muricin H in Preclinical Models

Cytotoxic Efficacy against Neoplastic Cell Lines

Annonaceous acetogenins (B1209576), the chemical class to which muricin H belongs, are widely recognized for their potent cytotoxic activities against a range of cancer cell lines. nih.govnih.gov The primary mechanism of action for many compounds in this family is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which leads to a depletion of ATP and can induce apoptosis, or programmed cell death. acs.orgresearchgate.net While specific data for this compound is not extensively detailed in publicly available literature, the general activity of this class of compounds provides a foundational expectation for its potential anticancer effects.

In Vitro Studies on Lung Carcinoma Cells (e.g., H460)

Specific in vitro studies on the efficacy of this compound against lung carcinoma cell lines such as H460 are not yet prominently documented. However, the broader class of annonaceous acetogenins has demonstrated significant cytotoxicity against human lung cancer cells. nih.gov For instance, related acetogenins have shown potent activity against various lung cancer cell lines, sometimes exhibiting greater potency than established chemotherapeutic agents like doxorubicin. nih.gov

In Vitro Studies on Hepatocellular Carcinoma Cells (e.g., Hep G2, Hep 2,2,15)

Detailed experimental data on the cytotoxic effects of this compound on hepatocellular carcinoma cell lines, including Hep G2 and Hep 2,2,15, remain to be fully elucidated in published research. Nevertheless, the general class of annonaceous acetogenins has been reported to possess cytotoxic properties against liver cancer cell lines. nih.gov

Assessment in Other Cancer Cell Models (e.g., Gastric, Pancreatic, Prostate, Breast, Leukemia)

While specific data tables for this compound are not available, the annonaceous acetogenin (B2873293) class has shown broad cytotoxic potential across a variety of other cancer models. Studies on related compounds have reported potent activity against human breast, colon, kidney, pancreatic, and prostate tumor cell lines. nih.govacs.org For example, the acetogenin bullatacin (B1665286) was found to be significantly more potent than the chemotherapy drug taxol in a murine leukemia model. nih.gov Another acetogenin, squamotacin, demonstrated remarkable and selective cytotoxicity against the human prostate tumor cell line (PC-3), with a potency reported to be over 100 million times that of Adriamycin in this specific cell line. acs.org

Evaluation of Differential Cytotoxicity in Normal Versus Cancerous Cells

A critical aspect of anticancer drug development is selective toxicity towards cancer cells while sparing normal, healthy cells. Some studies on annonaceous acetogenins have highlighted a degree of selectivity. For example, in silico predictions and some in vitro studies have suggested that certain acetogenins may have a higher selectivity for cancer cells. frontiersin.org However, it is also noted that some of these compounds can exhibit toxicity to normal cells, which underscores the need for further investigation to establish a therapeutic window. nih.gov Specific differential cytotoxicity studies for this compound are not currently available.

Antiparasitic Activity Investigations of this compound

The annonaceous acetogenin family is also known for its antiparasitic properties. researchgate.net Extracts from plants containing these compounds, such as Annona muricata, have demonstrated activity against various parasites, including Toxoplasma gondii and Haemonchus contortus. nih.govmdpi.com Methanolic extracts of Annona muricata and Annona cherimolia seeds, which are rich in acetogenins, have shown antiparasitic activity against Entamoeba histolytica and Nippostrongylus brasiliensis. nih.gov While these findings suggest a potential for antiparasitic activity for compounds within this class, specific investigations into the antiparasitic effects of this compound have not been detailed in the available literature.

In Silico Predictions of Biological Activities (e.g., SGLT2 Inhibition Potential)

In silico, or computer-based, studies are often used to predict the biological activities of chemical compounds. While there are no specific in silico studies on this compound's potential to inhibit the sodium-glucose cotransporter 2 (SGLT2) found in the literature, such computational methods are valuable for screening large numbers of compounds for potential therapeutic targets. nih.gov

Mechanisms of Action and Molecular Interactions of Muricin H

Induction of Programmed Cell Death Pathways

A key area of investigation is the ability of muricin H to induce programmed cell death, a controlled process essential for tissue homeostasis. The primary mechanism under investigation for annonaceous acetogenins (B1209576) is the intrinsic, or mitochondrial, pathway of apoptosis.

While specific studies on this compound are limited, the broader class of annonaceous acetogenins is known to activate apoptotic pathways. ijper.org This typically involves the activation of a cascade of enzymes known as caspases. The process is often initiated through the release of cytochrome c from the mitochondria, which then leads to the activation of initiator caspases, followed by the activation of executioner caspases like caspase-3. ijper.org These executioner caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis. An in silico study suggested that various acetogenins have an affinity for caspase-3 receptors, indicating a potential direct or indirect interaction. nih.gov

The regulation of apoptosis is tightly controlled by a balance between pro- and anti-apoptotic proteins, primarily from the Bcl-2 family. Studies on extracts from Annona muricata have shown a modulation of these proteins, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that favors the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.

A common mechanism of action for annonaceous acetogenins is the disruption of the mitochondrial membrane potential. mdpi.comuoa.gr These compounds are known to be potent inhibitors of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial respiratory chain. ijper.org Inhibition of this complex disrupts the electron transport chain, leading to a decrease in ATP production and a dissipation of the mitochondrial membrane potential. This loss of membrane potential is a key event in the initiation of the intrinsic apoptotic pathway. uoa.gr

Inhibition of Cellular Bioenergetic Processes

The inhibition of mitochondrial Complex I by annonaceous acetogenins, including potentially this compound, directly impacts cellular bioenergetics. By disrupting the electron transport chain, these compounds impair oxidative phosphorylation, the primary process by which cells generate ATP. This leads to a significant decrease in cellular ATP levels, which can trigger apoptosis and inhibit cell proliferation, particularly in cancer cells that have high energy demands.

Identification and Validation of Molecular Targets

The primary molecular target identified for the class of annonaceous acetogenins is Complex I of the mitochondrial respiratory chain.

Currently, there is no available scientific literature that documents any direct interaction or relationship between this compound and the Programmed Cell Death 4 (PDCD4) protein. The research on this compound's molecular interactions is still in its early stages, and further studies are required to identify and validate its full range of molecular targets.

Enzyme Inhibition Profiling

The cytotoxicity data for several adjacent bis-tetrahydrofuran (THF) acetogenins, including compounds structurally similar to this compound, highlight their significant potency. For instance, compounds like annocatacin A and annocatacin B have demonstrated significant in vitro cytotoxicity toward human hepatoma cell lines, Hep G2 and 2,2,15. nih.gov The potent cytotoxic nature of these compounds is directly linked to their ability to inhibit mitochondrial Complex I. researchgate.net

Below is a table summarizing the cytotoxic activity of representative adjacent bis-THF annonaceous acetogenins against a human hepatoma cell line, which is indicative of their enzyme inhibition potential.

| Compound | Cell Line | Reported Cytotoxicity (ED50 in µg/mL) |

|---|---|---|

| Annocatacin A | Hep G2 | < 0.1 |

| Annocatacin B | Hep G2 | < 0.1 |

| Neoannonin | Hep G2 | 0.24 ± 0.09 |

| Desacetyluvaricin | Hep G2 | 0.12 ± 0.01 |

| Bullatacin (B1665286) | Hep G2 | 1.2 x 10-5 ± 2.1 x 10-6 |

| Asimicin | Hep G2 | 3.2 x 10-3 ± 4.3 x 10-4 |

| Annoglaucin | Hep G2 | 4.1 x 10-2 ± 5.2 x 10-3 |

| Squamocin | Hep G2 | 1.5 x 10-5 ± 3.1 x 10-6 |

| Rollimusin | Hep G2 | < 10-8 |

Structure-Activity Relationship (SAR) Analysis of this compound

The biological potency of this compound and other annonaceous acetogenins is intrinsically linked to their unique chemical structures. Structure-activity relationship (SAR) studies have identified several key molecular features that are crucial for their potent inhibitory and cytotoxic effects.

Correlation of Structural Motifs with Biological Potency

The core structure of this compound, characterized by an adjacent bis-tetrahydrofuran (THF) ring system, a long aliphatic chain, and a terminal α,β-unsaturated γ-lactone ring, is fundamental to its biological activity. beilstein-journals.orgmdpi.com

Key structural motifs that correlate with high biological potency include:

The Bis-THF Ring System: The presence and stereochemistry of the adjacent bis-THF rings are critical for potent activity. This central feature is believed to interact with the enzyme active site. beilstein-journals.org

The α,β-Unsaturated γ-Lactone: This terminal lactone ring is another essential element for cytotoxicity. Modifications to this moiety often lead to a significant decrease in activity. mdpi.com

Hydroxyl Groups: The number and position of hydroxyl groups along the aliphatic chain and flanking the THF rings can influence the molecule's interaction with its target and its solubility. mdpi.com

Aliphatic Chain Length: The length of the hydrocarbon chain connecting the THF core to the lactone ring also plays a role in modulating the biological activity. mdpi.com

Design Principles for Optimized Analogues

The insights gained from SAR studies on naturally occurring acetogenins like this compound provide a rational basis for the design of optimized analogues with potentially improved therapeutic properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles.

Key design principles for the development of this compound analogues include:

Modification of the Aliphatic Chain: Altering the length and flexibility of the hydrocarbon chain can be explored to optimize the binding affinity to the enzyme target. Introducing different functional groups along the chain could also modulate activity and solubility.

Stereochemical Variations of the THF Core: The synthesis of analogues with different stereochemistries in the bis-THF ring system can lead to the discovery of compounds with improved potency and selectivity.

Lactone Ring Bioisosteres: Replacing the α,β-unsaturated γ-lactone with other five- or six-membered heterocyclic systems could result in analogues with novel biological profiles and potentially reduced toxicity.

Introduction of Polar Moieties: The strategic placement of polar functional groups, such as additional hydroxyl or amino groups, could enhance the water solubility of these generally lipophilic molecules, which is a common challenge in their development as therapeutic agents. researchgate.net

The overarching goal in the design of this compound analogues is to retain the key pharmacophoric elements responsible for potent enzyme inhibition while improving drug-like properties to create more effective and safer therapeutic candidates.

Advanced Research Directions and Translational Perspectives for Muricin H

Rational Design and Synthesis of Novel Muricin H Analogues

Rational design and synthesis of analogues are crucial for developing compounds with improved potency, selectivity, and pharmacokinetic properties compared to the parent natural product researchgate.netapplyindex.com. This approach involves understanding the structure-activity relationship (SAR) of this compound and modifying its chemical structure to enhance desired biological activities while minimizing potential drawbacks. While specific details on the rational design and synthesis of this compound analogues are not extensively detailed in the provided search results, the general principles of rational design and synthesis of natural product analogues are well-established in drug discovery researchgate.netapplyindex.comtaylorfrancis.com. This typically involves identifying key pharmacophores within the this compound structure responsible for its activity and synthesizing modified versions to probe the impact of structural changes on biological outcomes. This can include altering functional groups, modifying the carbon chain length or branching, or incorporating different ring systems. Synthetic strategies aim to provide access to a diverse library of analogues for biological evaluation.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics simulations play a significant role in understanding the behavior of this compound at the molecular level nih.govresearchgate.netfrontiersin.orgscispace.com. These in silico methods can provide insights into the compound's three-dimensional structure, its interactions with biological targets, and its dynamic behavior in different environments. Molecular docking studies, for instance, can predict how this compound binds to specific proteins or enzymes, offering clues about its mechanism of action nih.govresearchgate.netfrontiersin.orgscispace.com. One study utilized molecular docking to evaluate the potential interaction of various acetogenins (B1209576), including some not explicitly named as this compound but from A. muricata, with caspase 3, an enzyme involved in apoptosis nih.govfrontiersin.org. The docking results suggested potential interactions and provided insights into the types of chemical bonds and energies involved frontiersin.org. Molecular dynamics simulations can further explore the stability of these interactions over time and the conformational changes the molecule undergoes. These computational approaches can guide the rational design of analogues by predicting the potential impact of structural modifications on binding affinity and stability researchgate.netresearchgate.net.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight

Integrating multi-omics data, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular pathways and biological processes influenced by this compound treatment nih.govcsic.esbiorxiv.org. By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can gain a holistic view of how cells respond to the compound. This integrated approach can help elucidate the complex mechanisms underlying this compound's biological activities, identify potential biomarkers of response or resistance, and uncover off-target effects nih.govbiorxiv.org. While no specific studies integrating multi-omics data for this compound were found in the provided results, the value of this approach in understanding the mechanisms of action of bioactive compounds from natural sources, including those from tropical fruits, is recognized csic.es. Such studies could reveal how this compound impacts various cellular networks, providing deeper mechanistic insights beyond single-target hypotheses.

Development of High-Throughput Screening Assays for this compound Activity

High-throughput screening (HTS) assays are essential for efficiently identifying and characterizing compounds with desired biological activities from large libraries assaygenie.complos.org. Developing HTS assays specific to this compound's known or hypothesized activities, such as cytotoxicity against cancer cells or other relevant targets, can accelerate the discovery of more potent or selective analogues researchgate.netplos.org. These assays typically involve miniaturized experimental formats, such as 96- or 384-well plates, and automated liquid handling systems to test numerous samples simultaneously assaygenie.complos.org. While the provided searches mention HTS assays in general for drug discovery and for evaluating the activity of compounds from A. muricata extracts, specific HTS assays developed for this compound were not detailed researchgate.netplos.orgd-nb.info. However, the principle applies: creating robust and reliable HTS assays would enable rapid screening of synthesized this compound analogues or fractions from natural sources to identify those with enhanced activity against specific biological targets.

Pharmacological Studies in Advanced Preclinical Models (excluding clinical human trials)

Pharmacological studies in advanced preclinical models are critical for evaluating the efficacy, pharmacokinetics, and potential toxicity of this compound and its analogues in living systems before any potential human trials nih.govmdpi.comresearchgate.net. These models can include cell-based assays using various cell lines and in vivo studies using animal models. This compound has shown cytotoxic effects against certain human cancer cell lines in in vitro studies nih.govresearchgate.net. For example, this compound demonstrated selective cytotoxicity against the H460 human large cell lung cancer cell line researchgate.net. Studies on A. muricata extracts containing acetogenins have also been conducted in animal models, investigating antiproliferative and chemopreventive effects in mouse models of carcinoma mdpi.com. While specific detailed pharmacological studies solely focused on isolated this compound in advanced preclinical animal models were not extensively described in the provided results, the general research on A. muricata acetogenins, including this compound, in preclinical settings highlights their potential and the need for further investigation in relevant animal models to assess their therapeutic potential and understand their in vivo behavior nih.govmdpi.combionorte.org.bruoa.grresearchgate.net. These studies are crucial for determining the efficacy against specific diseases, evaluating absorption, distribution, metabolism, and excretion (ADME) properties, and identifying potential target organs or systems affected by the compound.

Q & A

Q. What experimental protocols are recommended for isolating and purifying muricin H from natural sources?

Isolation requires a multi-step chromatographic approach. Begin with solvent extraction (e.g., methanol or ethanol) followed by fractionation using vacuum liquid chromatography (VLC) with silica gel. Final purification is typically achieved via reversed-phase HPLC with a C18 column, monitoring UV absorption at 210–280 nm. Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural identity of this compound to confirm novelty?

Combine spectroscopic techniques:

- 1D/2D NMR to assign stereochemistry and substituent positions.

- HRMS for molecular formula confirmation.

- X-ray crystallography (if crystalline) for absolute configuration. Compare data with existing acetogenin databases (e.g., PubChem, SciFinder) to rule out redundancy .

Q. What in vitro bioactivity assays are suitable for preliminary evaluation of this compound?

Prioritize cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments. Ensure adherence to NIH preclinical reporting guidelines for statistical robustness (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Apply contradiction analysis frameworks:

- Principal Contradiction Identification : Determine if discrepancies arise from methodological variability (e.g., cell line selection, solvent differences) or compound instability .

- Meta-Analysis : Aggregate datasets using PRISMA guidelines, adjusting for variables like dose ranges and exposure times. Use funnel plots to detect publication bias .

Q. What strategies optimize the total synthesis of this compound to address low natural abundance?

Focus on stereoselective synthesis:

- Retrosynthetic Analysis : Break down the bis-tetrahydrofuran core into modular fragments.

- Cross-Metathesis : Employ Grubbs catalysts for olefin formation.

- Protection-Deprotection Cycles : Use TBS or acetyl groups to manage reactivity. Validate synthetic yields via HPLC and compare spectroscopic profiles with natural isolates .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action amidst conflicting hypotheses?

Adopt a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to track protein interaction networks.

- Metabolomics : LC-MS/MS to map metabolic pathway disruptions. Triangulate findings with computational docking studies (e.g., AutoDock Vina) to predict target binding .

Q. What methodological rigor is required to validate this compound’s selectivity between cancerous and non-cancerous cells?

- Dose-Response Curves : Test across a 10⁻⁴–10⁻⁹ M range in both cell types.

- Selectivity Index (SI) : Calculate SI = IC₅₀(non-cancerous)/IC₅₀(cancerous).

- Apoptosis Assays : Confirm mechanism via Annexin V/PI flow cytometry. Report results with 95% confidence intervals and disclose raw data in supplementary materials .

Methodological Guidance for Data Interpretation

Q. How to integrate this compound research findings into broader acetogenin literature?

- Comparative Tables : Tabulate bioactivity, structural motifs, and synthetic routes against analogues (e.g., muricins A–G).

- Mechanistic Overlap : Highlight shared targets (e.g., mitochondrial complex I inhibition) while emphasizing novel contributions (e.g., unique pharmacokinetics) .

Q. What statistical frameworks are critical for validating this compound’s synergistic effects in combination therapies?

Use the Chou-Talalay method:

- Combination Index (CI) : CI < 1 indicates synergy; CI > 1 antagonism.

- Isobolograms : Graphically represent additive/synergistic interactions. Include sensitivity analyses to account for batch-to-batch variability .

Ethical and Reproducibility Considerations

Q. How to ensure experimental reproducibility in this compound studies?

- Detailed Protocols : Publish step-by-step methods in main text or supplementary materials (e.g., solvent ratios, centrifugation speeds).

- Raw Data Archiving : Deposit spectra, chromatograms, and bioassay datasets in repositories like Zenodo or Figshare.

- Negative Results : Report non-significant findings to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.